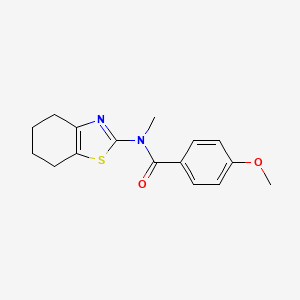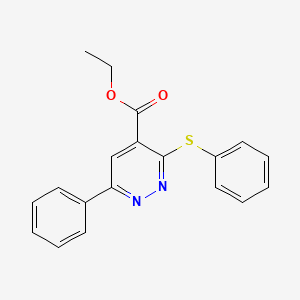
Ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate” is a derivative of pyridazinone . Pyridazinone is a heterocycle that contains two adjacent nitrogen atoms and has shown a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of pyridazinone derivatives has been well documented in the literature . For instance, 6-Phenyl-3(2H)-pyridazinone can be prepared from 4,5-dihydro-6-phenyl-3(2H)-pyridazinone .Molecular Structure Analysis
Pyridazinone is a derivative of pyridazine which belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and oxygen atom at 3 position of the ring .Chemical Reactions Analysis
Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate has been utilized in the synthesis of various pyrimidine derivatives with potential antimicrobial properties. Farag et al. (2008) discussed its use in synthesizing new pyrido and pyrazolo derivatives, showcasing its role in creating compounds with possible antimicrobial applications (Farag, Kheder, & Mabkhot, 2008).
Structural Analysis and Supramolecular Aggregation
The compound has also been analyzed for its structural properties. Suresh et al. (2007) examined ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate, studying its planar structure and the stabilization of its crystal structure through various intermolecular interactions (Suresh, Suresh Kumar, Perumal, Mostad, & Natarajan, 2007).
Antibacterial Activity of Derivatives
Gad-Elkareem and El-Adasy (2010) explored the synthesis of various derivatives of Ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate and tested their antibacterial activity. Their research highlights the compound's potential in creating effective antibacterial agents (Gad-Elkareem & El-Adasy, 2010).
Synthesis of Novel Derivatives
Kheder et al. (2009) reported on the synthesis of new pyrimidine, pyrimido, and thiazolo derivatives using ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate. This research contributes to the understanding of how this compound can be used to create diverse heterocyclic compounds (Kheder, Mabkhot, & Farag, 2009).
Insecticidal and Herbicidal Potential
Research has also explored its use in synthesizing compounds with insecticidal and herbicidal properties. Xu et al. (2008) synthesized derivatives showing potential as herbicides, indicating its utility in agricultural applications (Xu, Hu, Zou, Liu, Zhu, Wang, Hu, & Yang, 2008).
Mechanism of Action
Target of Action
Ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate is a derivative of pyridazinone . Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .
Mode of Action
It is known that the group present at the c-5 position of 6-aryl-5-substituted pyridazinones determines the platelet aggregation inhibitory activity
Biochemical Pathways
Given that pyridazinone derivatives have been shown to possess antiplatelet activity , it is possible that this compound may affect pathways related to platelet aggregation and blood clotting.
Result of Action
Given that pyridazinone derivatives have been shown to possess antiplatelet activity , it is possible that this compound may inhibit platelet aggregation at the molecular and cellular levels.
Safety and Hazards
properties
IUPAC Name |
ethyl 6-phenyl-3-phenylsulfanylpyridazine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-2-23-19(22)16-13-17(14-9-5-3-6-10-14)20-21-18(16)24-15-11-7-4-8-12-15/h3-13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBYMFFTFQCRPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1SC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropyl-[4-[4-(trifluoromethyl)pyrimidine-2-carbonyl]piperazin-1-yl]methanone](/img/structure/B2430570.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(p-tolylthio)acetamide](/img/structure/B2430572.png)
methanamine](/img/structure/B2430573.png)
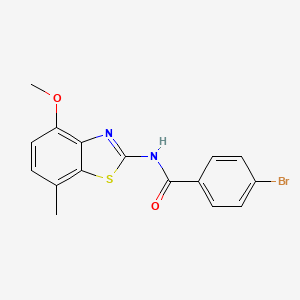
![3-methyl-2-thiophenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2430575.png)
![4-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2430576.png)
![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2430577.png)


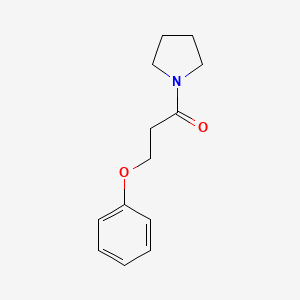
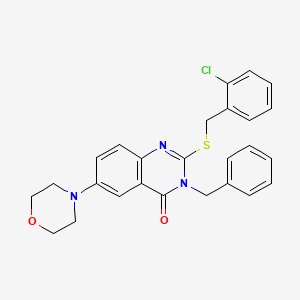
![5-(3-Chlorophenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2430583.png)

